Ethyl (2E)-2-methyl-3-phenyl-2-butenoate
Description
Ethyl (2E)-2-methyl-3-phenyl-2-butenoate (C₁₂H₁₄O₂, average mass 189.234 g/mol) is an α,β-unsaturated ester characterized by a conjugated double bond in the (2E)-configuration, a methyl substituent at position 2, and a phenyl group at position 3 . This compound is structurally related to cinnamate esters but distinguished by its methyl substitution, which influences steric and electronic properties. Its applications span synthetic intermediates in pharmaceuticals, agrochemicals, and fragrances, leveraging its reactivity in cycloadditions and nucleophilic additions .
Properties
CAS No. |
52094-27-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (E)-2-methyl-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/b11-10+ |
InChI Key |
JGUZIPPNOYBBBB-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Chlorination-Alkylation Cascade from α,β-Unsaturated Esters
Hypochlorite-Mediated Chlorination
The foundational method involves chlorination of ethyl 2,3-dimethyl-2-butenoate using calcium hypochlorite (Ca(OCl)₂) in a biphasic system. As detailed in Example 1 of US5021587A, this reaction proceeds via electrophilic addition at the α-position:
Reaction Conditions
- Substrate : Ethyl 2,3-dimethyl-2-butenoate (14 g, 0.1 mol)
- Chlorinating Agent : Ca(OCl)₂ (11 g, 70 mmol)
- Solvent System : Dichloromethane (20 mL)/water (50 mL)
- Catalyst : Glacial acetic acid (8 mL, 0.14 mol)
- Temperature : 0°C → room temperature (20°C)
- Workup : Sequential washing with NaHCO₃(aq), H₂O, and MgSO₄ drying
This method achieves 90% yield of ethyl 2-chloro-2,3-dimethyl-3-butenoate, which can undergo subsequent alkylation to install the phenyl group.
Table 1: Chlorination Efficiency Across Substrates
| Starting Ester | Product | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Ethyl 2,3-dimethyl-2-butenoate | Ethyl 2-chloro-2,3-dimethyl-3-butenoate | 90 | 95% |
| Ethyl 2-methyl-3-phenyl-2-butenoate | Ethyl 2-chloro-2-methyl-3-phenyl-3-butenoate | 85 | 92% |
Alkylation of Chlorinated Intermediates
The chlorinated ester undergoes alkylation using organometallic bases. Example 3 demonstrates this with potassium hexamethyldisilazide (KHMDS) and methyl iodide:
Optimized Protocol
- Base Activation : KHMDS (4 g, 20 mmol) in THF (30 mL) at -70°C under N₂
- Electrophile : Methyl iodide (1.2 eq) in THF (2 mL)
- Reaction Time : 20 min at -70°C → 15 min at RT
- Workup : NH₄Cl(aq) quench, ether extraction, and MgSO₄ drying
This method produces ethyl 2-chloro-2,3-dimethyl-3-butenoate in 82% yield after chromatography. For phenyl group introduction, substituting methyl iodide with benzyl halides or aryl electrophiles is required.
Titanium-Mediated Coupling with Grignard Reagents
A stereoselective route from the Royal Society of Chemistry employs titanium tetraisopropoxide (Ti(OiPr)₄) and phenyl Grignard reagents:
Reaction Mechanism
The process involves:
- Titanium-Phenolate Complex Formation : Ti(OiPr)₄ + PhOH → Ti(OPh)(OiPr)₃
- Transmetalation : PhMgBr → Ph-Ti(OiPr)₃
- Nucleophilic Attack : On ethyl (Z)-3-(tosyloxy)-but-2-enoate
Key Steps
- Catalyst System : FeCl₃ (0.75 mmol), TMEDA (1.5 mmol), SIPr·HCl (0.75 mmol)
- Temperature : 0°C for 6–8 hours
- Yield : 83% (Method A), 86% (Method B)
Table 2: Comparative Analysis of Titanium-Based Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst Loading | 15 mol% FeCl₃ | 10 mol% FeCl₃ |
| Reaction Time (h) | 6–8 | 4–6 |
| Isolated Yield (%) | 83 | 86 |
| E:Z Selectivity | 95:5 | 97:3 |
Stereoselective Esterification of 3-Phenylbut-2-Enoic Acid
While direct esterification data for the title compound isn’t explicitly provided in the sources, extrapolation from analogous systems suggests:
General Procedure
- Acid Activation : 3-Phenylbut-2-enoic acid + SOCl₂ → acyl chloride
- Ethanol Quench : Acyl chloride + EtOH → ethyl ester
- Stereocontrol : Use of chiral auxiliaries or Lewis acids (e.g., Sn(OTf)₂) to enforce E-selectivity
Challenges
- Competing keto-enol tautomerism reduces yield
- Requires anhydrous conditions to prevent hydrolysis
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2-Methyl-3-phenyl-2-butenoic acid and ethanol.
Reduction: 2-Methyl-3-phenyl-2-butenol.
Transesterification: A new ester and ethanol.
Scientific Research Applications
2-Methyl-3-phenyl-2-butenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-2-butenoic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the acid and alcohol .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between Ethyl (2E)-2-methyl-3-phenyl-2-butenoate and analogs:
Key Observations :
- Electron-withdrawing vs. donating groups: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate increases electrophilicity at the β-position, enhancing reactivity in Michael additions compared to the methyl-substituted target compound .
- Conjugation: The β-keto group in Ethyl 2-phenylacetoacetate enables keto-enol tautomerism, absent in the target compound, making it more reactive in Claisen condensations .
Physicochemical Properties
| Property | This compound | Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate | Ethyl 2-phenylacetoacetate |
|---|---|---|---|
| Boiling Point | ~250°C (estimated) | ~265°C (estimated) | ~280°C |
| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents due to methoxy | Soluble in ethanol, ether |
| UV λmax (nm) | ~260 (conjugated π-system) | ~275 (methoxy enhances conjugation) | ~245 (keto-enol tautomer) |
Notes:
- The methoxy group in Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate enhances conjugation, shifting UV absorption to longer wavelengths .
- The β-keto ester (Ethyl 2-phenylacetoacetate) exhibits higher polarity, increasing solubility in alcohols compared to the target compound .
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